Product packaging for Ethyl 5-phenyl-1,3-oxazole-4-carboxylate(Cat. No.:CAS No. 32998-97-3)

Ethyl 5-phenyl-1,3-oxazole-4-carboxylate

Cat. No.: B1351244
CAS No.: 32998-97-3
M. Wt: 217.22 g/mol
InChI Key: LFBYYERWTHYROG-UHFFFAOYSA-N
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Description

Overview of Oxazole (B20620) Ring Systems in Contemporary Chemical Research

Oxazole is a five-membered heterocyclic compound featuring one oxygen and one nitrogen atom at positions 1 and 3, respectively. ontosight.ai This aromatic ring system is a cornerstone in contemporary chemical research due to its prevalence in natural products and its role as a versatile scaffold in the development of new molecules. numberanalytics.comnumberanalytics.comontosight.ai The unique electronic and structural properties of the oxazole ring allow it to interact with a wide array of biological receptors and enzymes, making its derivatives a subject of intense study in medicinal chemistry. nih.gov

Oxazole-containing compounds have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. numberanalytics.comnih.govaip.orgcbccollege.in This has established the oxazole motif as a "privileged scaffold" in drug discovery. nih.govnih.gov Beyond pharmaceuticals, oxazole derivatives are crucial in the fields of agrochemicals and materials science, where they are used as pesticides, herbicides, and components in polymers for applications like organic light-emitting diodes (OLEDs). numberanalytics.comnumberanalytics.come-bookshelf.de The adaptability of the oxazole ring allows chemists to synthesize a diverse library of compounds with tailored properties, making it an indispensable tool in modern organic synthesis. museonaturalistico.itresearchgate.net

Structural Context of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate within Oxazole Chemistry

This compound is a specific derivative of the parent oxazole ring. Its structure is defined by key substituents at the 4 and 5 positions of the heterocycle. A phenyl group (C₆H₅) is attached at the C5 position, and an ethyl carboxylate group (-COOCH₂CH₃) is located at the C4 position. This particular arrangement of functional groups makes the compound a valuable intermediate in organic synthesis. For instance, the ethyl ester can be readily hydrolyzed to form the corresponding carboxylic acid, 5-phenyl-1,3-oxazole-4-carboxylic acid, providing a handle for further chemical modifications. chemicalbook.com

The core chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₁₁NO₃ chemsynthesis.com
Molecular Weight 217.224 g/mol chemsynthesis.com
CAS Number 32998-97-3 chemsynthesis.com
Appearance Not specified in search results
Solubility Not specified in search results

Historical Perspectives on the Synthesis and Reactivity of Oxazole Derivatives

The study of oxazole chemistry has a rich history dating back to the early discoveries of heterocyclic compounds. The first synthesis of an oxazole was reported in the 19th century, with significant advancements in synthetic methodologies occurring throughout the 20th century. ontosight.ai Early methods laid the groundwork for creating the oxazole core, and several named reactions have become classical approaches that are still used today.

Key historical synthetic methods include:

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of α-acylamino ketones and is one of the most common routes to substituted oxazoles. numberanalytics.com

Fischer Oxazole Synthesis: Discovered by Emil Fischer in 1896, this reaction produces oxazoles from cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid. wikipedia.org It was one of the first methods developed to produce 2,5-disubstituted oxazoles. wikipedia.org

van Leusen Reaction: A more modern approach developed in 1972 utilizes tosylmethylisocyanide (TosMIC) to react with an aldehyde, providing a versatile route to various oxazole derivatives. nih.gov

The reactivity of the oxazole ring is governed by its aromatic character. numberanalytics.com It can undergo a range of chemical transformations, including electrophilic substitution (such as nitration and halogenation), nucleophilic substitution, and cycloaddition reactions like the Diels-Alder reaction. numberanalytics.comnumberanalytics.com This predictable reactivity has allowed chemists to use oxazoles as versatile precursors for synthesizing more complex heterocyclic systems and natural products. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3 B1351244 Ethyl 5-phenyl-1,3-oxazole-4-carboxylate CAS No. 32998-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-phenyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-15-12(14)10-11(16-8-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBYYERWTHYROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383867
Record name ethyl 5-phenyl-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32998-97-3
Record name ethyl 5-phenyl-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 5 Phenyl 1,3 Oxazole 4 Carboxylate

Classical and Contemporary Cyclization Reactions

The formation of the oxazole (B20620) ring in Ethyl 5-phenyl-1,3-oxazole-4-carboxylate is typically achieved via intramolecular cyclization of a suitable acyclic precursor. These reactions involve the formation of C-O and C=N bonds that define the heterocyclic system.

Cyclodehydration of β-Hydroxy Amides

A prominent strategy for oxazole synthesis is the Robinson-Gabriel synthesis, which, in its modern variations, often proceeds through the cyclodehydration of a β-hydroxy amide precursor. organic-chemistry.org For the synthesis of this compound, a logical precursor is ethyl 2-benzamido-3-hydroxy-3-phenylpropanoate. This pathway typically involves two key steps: the cyclodehydration of the β-hydroxy amide to form an intermediate oxazoline (B21484), followed by an oxidation step to introduce the double bond and yield the aromatic oxazole ring. acs.org

Cyclodehydration: The β-hydroxy amide is treated with a dehydrating agent to induce an intramolecular nucleophilic attack of the amide oxygen onto the carbon bearing the hydroxyl group, forming a 4,5-dihydro-1,3-oxazole (oxazoline) intermediate.

Oxidation: The oxazoline intermediate is then oxidized to afford the final oxazole product. Common oxidizing systems include those based on copper(II) or manganese dioxide. acs.orgrsc.org

Several modern reagents have been developed to facilitate the initial cyclodehydration step under mild conditions, preserving stereochemistry and improving yields.

The Burgess reagent, (methoxycarbonylsulfamoyl)triethylammonium hydroxide (B78521) inner salt, is a mild and selective dehydrating agent widely used for the conversion of alcohols to olefins. It has also proven highly effective for the cyclodehydration of β-hydroxy amides to form oxazolines. uzh.chnih.gov The reaction proceeds via an intermediate sulfonate ester, which is subsequently displaced by the amide oxygen in an intramolecular SN2 reaction. This process typically occurs with a clean inversion of configuration at the hydroxyl-bearing carbon. nih.gov

When applied to a precursor like ethyl 2-benzamido-3-hydroxy-3-phenylpropanoate, the Burgess reagent facilitates the formation of the corresponding oxazoline. Subsequent oxidation is required to yield this compound.

Table 1: Representative Cyclodehydration of β-Hydroxy Amides using Burgess' Reagent

SubstrateReagentSolventTemperature (°C)Yield (%) of Oxazoline
N-Acyl Serine DerivativeBurgess' ReagentTHF25>90
N-Acyl Threonine DerivativeBurgess' ReagentBenzene (B151609)5085-95

The Mitsunobu reaction provides a powerful and reliable method for the stereospecific conversion of alcohols to a variety of functional groups, including the formation of heterocyclic rings via intramolecular cyclodehydration. wikipedia.orgnih.gov The reaction typically employs a combination of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

In the context of synthesizing the oxazoline precursor to this compound, the hydroxyl group of the β-hydroxy amide is activated by the PPh3/DEAD reagent system, forming an oxyphosphonium salt. This intermediate is a superb leaving group, facilitating intramolecular cyclization by the amide oxygen. A key feature of the Mitsunobu cyclodehydration is the complete inversion of stereochemistry at the carbinol center, making it a valuable tool in stereoselective synthesis. nih.govnih.gov

Table 2: Mitsunobu Cyclodehydration of β-Hydroxy Amides

SubstrateReagentsSolventTemperature (°C)Yield (%) of Oxazoline
N-Boc-L-threonyl-L-proline methyl esterPPh3, DEADTHF0 to 2588
Generic β-Hydroxy Amino Acid PeptidePPh3, DIADTHF0 to 25~90

Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are highly effective reagents for promoting the cyclodehydration of β-hydroxy amides to oxazolines. organic-chemistry.orgnih.gov These reagents offer the advantage of proceeding under very mild conditions, often at low temperatures, which helps to minimize side reactions and prevent epimerization of sensitive stereocenters. organic-chemistry.org

Table 3: DAST/Deoxo-Fluor® Mediated Cyclodehydration of β-Hydroxy Amides

SubstrateReagentSolventTemperature (°C)Yield (%) of Oxazoline
Boc-Ser(Bn)-OMeDASTCH2Cl2-78 to 094
Boc-Thr(Bn)-OMeDeoxo-Fluor®CH2Cl2-20 to 095
Simple β-Hydroxy AmideDASTCH2Cl2-78 to 25Good to Excellent

Cyclocondensation Approaches

Cyclocondensation reactions involve the joining of two or more molecules to form a ring system, often with the elimination of a small molecule like water. While various methods exist, the specific reaction outlined below is a classical approach to five-membered heterocycles.

The reaction between a β-ketoester, such as ethyl acetoacetate (B1235776), and hydroxylamine (B1172632) hydrochloride is a well-established and widely documented method for the synthesis of isoxazole (B147169) derivatives, specifically 3-methylisoxazol-5(4H)-one. drugfuture.comijpsonline.com This reaction proceeds through the initial formation of an oxime with the ketone carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization where the oxime's hydroxyl group attacks the ester carbonyl, leading to the elimination of ethanol (B145695) and the formation of the isoxazolone ring. drugfuture.com

When an aldehyde is included in this reaction (a one-pot, three-component synthesis), the initially formed isoxazolone undergoes a Knoevenagel condensation at its active methylene (B1212753) group (C4) with the aldehyde to produce 4-arylmethylene-3-methylisoxazol-5(4H)-ones. drugfuture.com

It is crucial to note that this specific combination of reactants—ethyl acetoacetate and hydroxylamine hydrochloride—chemoselectively leads to the formation of the isoxazole ring system. This pathway does not yield the 1,3-oxazole core structure required for this compound. The formation of an oxazole would require a different set of starting materials and reaction mechanism.

Van Leusen's Reaction for Oxazole Ring Construction

The Van Leusen reaction is a powerful tool for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) or its derivatives. nih.govorganic-chemistry.org This reaction proceeds via a [3+2] cycloaddition mechanism. nih.gov The key steps involve the deprotonation of TosMIC, nucleophilic attack on the aldehyde, subsequent cyclization to form a 4,5-dihydro-1,3-oxazole intermediate, and finally, elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring. nih.gov

For the synthesis of this compound, a plausible approach involves the reaction of benzaldehyde (B42025) with ethyl 2-isocyano-2-tosylacetate under basic conditions. The reaction is typically carried out in a polar aprotic solvent like dimethoxyethane or in an alcohol such as methanol, with a base like potassium carbonate. nih.govijpdd.org

Table 1: Plausible Reaction Conditions for Van Leusen's Reaction

ParameterCondition
Aldehyde Benzaldehyde
Isocyanide Ethyl 2-isocyano-2-tosylacetate
Base Potassium Carbonate (K₂CO₃)
Solvent Dimethoxyethane or Methanol
Temperature Typically room temperature to reflux

The reaction mechanism initiates with the base-mediated deprotonation of the isocyanide reactant. The resulting anion then attacks the carbonyl carbon of benzaldehyde. An intramolecular cyclization follows, leading to an oxazoline intermediate which, upon elimination of the tosyl group, aromatizes to the final oxazole product. organic-chemistry.org

Oxidation of 3-Oxazoline-4-carboxylate Precursors

The oxidation of a pre-formed 3-oxazoline ring provides a direct route to the corresponding oxazole. This two-step approach first involves the synthesis of the oxazoline precursor, ethyl 5-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate, which is then aromatized.

The synthesis of the oxazoline precursor can be achieved through various methods, such as the reaction of an α-amino acid ester with an aldehyde. For the target precursor, this would involve the condensation of a serine ester derivative with benzaldehyde.

Once the 3-oxazoline-4-carboxylate is obtained, it can be oxidized to the corresponding oxazole. Several reagents are known to effect this transformation, including manganese dioxide (MnO₂) or a combination of bromotrichloromethane (B165885) (BrCCl₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of oxidant can depend on the substrate's sensitivity and the desired reaction conditions.

Table 2: General Conditions for Oxidation of 3-Oxazoline-4-carboxylates

Oxidizing Agent Solvent Temperature
Manganese Dioxide (MnO₂)Dichloromethane or ChloroformRoom Temperature to Reflux
BrCCl₃ / DBUDichloromethane0 °C to Room Temperature

This method's effectiveness is contingent on the efficient and stereoselective synthesis of the oxazoline precursor.

Metal-Catalyzed Synthetic Strategies

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of the this compound core is no exception. Palladium, copper, and gold catalysts have all been employed in innovative strategies to forge the oxazole ring or functionalize a pre-existing one.

A highly efficient method for the synthesis of 5-phenylated oxazoles is the palladium-catalyzed direct C-H arylation of a pre-formed oxazole-4-carboxylate. nih.gov This approach avoids the need for pre-functionalized starting materials, such as halogenated oxazoles, making it an atom-economical choice. The reaction involves the direct coupling of ethyl 1,3-oxazole-4-carboxylate with an aryl halide, such as iodobenzene (B50100) or bromobenzene, in the presence of a palladium catalyst and a suitable ligand and base. nih.govresearchgate.net

The regioselectivity of the arylation (at the C2 or C5 position) can often be controlled by the choice of ligand and reaction conditions. For the synthesis of this compound, conditions favoring C5 arylation are required.

Table 3: Representative Conditions for Palladium-Catalyzed C5-Arylation of Ethyl 1,3-oxazole-4-carboxylate

Parameter Condition
Starting Material Ethyl 1,3-oxazole-4-carboxylate
Arylating Agent Iodobenzene or Bromobenzene
Catalyst Palladium(II) Acetate (Pd(OAc)₂)
Ligand Triphenylphosphine (PPh₃) or other phosphine ligands
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
Solvent Dimethylformamide (DMF) or Dioxane
Temperature 100-150 °C

This methodology offers a straightforward route to the target molecule from readily available starting materials.

Copper-catalyzed oxidative cyclization reactions provide another powerful avenue for the synthesis of substituted oxazoles. acs.orgnih.govjetir.org A common strategy involves the intramolecular cyclization of enamide precursors. For the synthesis of this compound, a plausible enamide precursor would be ethyl 2-benzamido-3-phenylacrylate.

The reaction is typically carried out in the presence of a copper catalyst, such as copper(II) bromide (CuBr₂) or copper(II) triflate (Cu(OTf)₂), and an oxidant. jetir.org The mechanism is believed to involve the formation of a radical cation from the enamide, followed by intramolecular cyclization and subsequent oxidation to the oxazole. jetir.org

Table 4: General Conditions for Copper-Catalyzed Oxidative Cyclization of Enamides

Parameter Condition
Precursor Ethyl 2-benzamido-3-phenylacrylate
Catalyst Copper(II) Bromide (CuBr₂) or Copper(II) Triflate (Cu(OTf)₂)
Oxidant (Diacetoxyiodo)benzene or Potassium Persulfate (K₂S₂O₈)
Solvent Dichloroethane (DCE) or Acetonitrile (B52724)
Temperature Room Temperature to Reflux

This method allows for the construction of the oxazole ring from acyclic precursors under relatively mild conditions.

A novel approach to oxazole synthesis involves the palladium-catalyzed sequential formation of C-N and C-O bonds in a one-pot reaction from simple starting materials like amides and ketones. nih.govrsc.org To synthesize this compound via this method, a plausible combination of starting materials would be benzamide (B126) and ethyl pyruvate.

The reaction is thought to proceed through an initial condensation to form an enamide intermediate, followed by a palladium-catalyzed C-H activation and subsequent intramolecular C-O bond formation to close the oxazole ring. nih.gov This process is often mediated by a copper co-catalyst and an oxidant. nih.govrsc.org

Table 5: Plausible Conditions for Palladium-Catalyzed Sequential C-N/C-O Bond Formation

Parameter Condition
Amide Benzamide
Ketone Ethyl pyruvate
Catalyst Palladium(II) Acetate (Pd(OAc)₂)
Co-catalyst Copper(II) Bromide (CuBr₂)
Oxidant Potassium Persulfate (K₂S₂O₈)
Solvent Toluene or Dimethylformamide (DMF)
Temperature 100-120 °C

This methodology represents a convergent and efficient strategy for the synthesis of polysubstituted oxazoles.

Gold catalysis has emerged as a mild and efficient tool for the synthesis of various heterocyclic systems, including oxazoles. nih.govresearchgate.netresearchgate.net One approach involves the reaction of carboxamides with propynals. To form this compound, benzamide could be reacted with a suitable propynal derivative, such as ethyl 4-oxobut-2-ynoate.

The proposed mechanism involves the activation of the alkyne by the gold(I) catalyst, followed by nucleophilic attack of the amide oxygen. Subsequent intramolecular cyclization and rearrangement would then lead to the formation of the oxazole ring. researchgate.net

Table 6: Hypothetical Conditions for Gold(I)-Catalyzed Oxazole Synthesis

Parameter Condition
Amide Benzamide
Alkyne Ethyl 4-oxobut-2-ynoate
Catalyst A gold(I) complex, e.g., (Ph₃P)AuCl / AgOTf
Solvent Dichloromethane or Toluene
Temperature Room Temperature to 80 °C

While this specific transformation to the target molecule may not be extensively documented, the principles of gold-catalyzed oxazole synthesis suggest its feasibility.

Metal-Free and Green Chemistry Approaches

In recent years, a strong emphasis has been placed on developing synthetic methodologies that are more environmentally benign, avoiding the use of heavy metals and harsh reagents. These approaches are characterized by their operational simplicity, atom economy, and reduced environmental impact.

A one-pot synthesis of substituted oxazoles can be achieved through the annulation of enamides. rsc.org This metal-free approach involves the use of N-bromosuccinimide (NBS) and dimethyl sulfide (B99878) (Me2S) in the presence of a mild base. rsc.org The reaction proceeds under simple conditions and demonstrates tolerance to a variety of substituents, including both electron-donating and electron-withdrawing groups. rsc.org While the direct synthesis of this compound via this specific method is not explicitly detailed in the literature, the general applicability of this reaction to a range of enamides suggests its potential for accessing the target molecule.

The proposed mechanism involves the initial halogenation of the enamide, followed by an intramolecular cyclization to form the oxazole ring. The versatility of the starting enamides allows for the introduction of various substituents at the 2, 4, and 5-positions of the oxazole core.

Table 1: Annulation of Enamides for Oxazole Synthesis This table is representative of the general method and not specific to the synthesis of this compound.

Starting EnamideReagentsProductYield
Generic EnamideNBS, Me2S, Mild BaseSubstituted OxazoleGood to Excellent

The tandem Staudinger-aza-Wittig reaction provides a powerful and efficient pathway for the synthesis of nitrogen-containing heterocycles, including oxazoles. This methodology utilizes readily available α-azido ketones as precursors. lookchem.com The α-azido ketones are first converted to (Z)-β-(acyloxy)vinyl azides through selective enol acylation. lookchem.com These vinyl azides then react with a phosphine, such as triethyl phosphite, to initiate the Staudinger reaction, forming a phosphazene intermediate. lookchem.com This is followed by an intramolecular aza-Wittig reaction, leading to the formation of the oxazole ring. lookchem.com This method is particularly advantageous for the synthesis of oxazoles bearing acid-labile substituents. lookchem.com

While a specific protocol for this compound is not provided, the general nature of this reaction with various acyl chlorides and vinyliminophosphoranes suggests its potential applicability. mdpi.com

Table 2: Tandem Staudinger-Aza-Wittig Reaction for Oxazole Synthesis This table illustrates the general reaction and is not specific to the synthesis of this compound.

Starting MaterialReagentsKey IntermediateProduct
α-Azido ketone1. Acyl Chloride 2. Triethyl Phosphite(Z)-β-(acyloxy)vinyl azideSubstituted Oxazole

Electrochemical synthesis has emerged as a green and sustainable alternative to traditional synthetic methods, often avoiding the need for harsh reagents and high temperatures. Polysubstituted oxazoles can be synthesized electrochemically from readily available ketones and acetonitrile at room temperature. This method is highly efficient, has a broad substrate scope, and does not require an external chemical oxidant.

The reaction is believed to proceed through a Ritter-type reaction followed by an oxidative cyclization, with acetonitrile serving as both a reactant and the solvent. While the direct electrochemical synthesis of this compound has not been reported, the general applicability of this method to a wide range of ketones suggests its potential for synthesizing the target molecule from an appropriate phenyl ketone precursor.

Trifluoromethanesulfonic acid (TfOH) is a strong Brønsted acid that has found widespread use as a catalyst in various organic transformations due to its high catalytic activity and stability. It can effectively catalyze acylation reactions, which are key steps in several oxazole synthesis pathways. While a specific TfOH-catalyzed synthesis of this compound is not documented, TfOH's ability to promote the formation of key intermediates in oxazole synthesis, such as the coupling of carboxylic acids or their derivatives with suitable precursors, makes it a relevant catalytic approach.

Industrial Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production requires methodologies that are scalable, efficient, and safe. Continuous flow synthesis has emerged as a key enabling technology in this regard.

Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and process control. A fully automated continuous flow synthesis of 4,5-disubstituted oxazoles has been developed, which is capable of producing gram quantities of material. durham.ac.ukacs.org

This method typically involves the reaction of an isocyanoacetate, such as ethyl isocyanoacetate, with an acid chloride. durham.ac.uk In a continuous flow setup, equimolar mixtures of the reactants are combined in a stream of solvent and passed through a mixing chip. durham.ac.uk The resulting stream is then passed through a packed cartridge containing a solid-supported base, which facilitates a rapid intramolecular cyclization to yield the 4,5-disubstituted oxazole. durham.ac.uk To achieve high yields and purities, heating the solution as it passes through the base-containing column may be necessary. durham.ac.uk This technique provides a robust and scalable platform for the on-demand synthesis of oxazole derivatives. durham.ac.ukacs.org

Table 3: Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles This table represents a general approach and is not specific to the synthesis of this compound.

Reactant 1Reactant 2Key Process StepsTypical Yield
Ethyl IsocyanoacetateAcid Chloride (e.g., 3-nitrobenzoyl chloride)1. On-chip mixing 2. Passage through solid-supported base column (e.g., PS-BEMP) 3. Optional heating>89%

Chemical Transformations and Reactivity Profiles

Oxidation Reactions of the Oxazole (B20620) Ring and Substituents

The oxazole nucleus is generally susceptible to oxidation, which can lead to ring cleavage or modification of its substituents. tandfonline.comsemanticscholar.org Oxidative processes can be initiated by chemical reagents or photochemical methods. tandfonline.com

The oxidation of the oxazole ring can result in the formation of various degradation products, including carboxylic acids. Oxidizing agents such as cold potassium permanganate, chromic acid, and ozone are capable of opening the oxazole ring. pharmaguideline.com For instance, the oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) has been reported to yield an imide and benzoic acid. wikipedia.org This suggests that under strong oxidative conditions, the phenyl group and the adjacent carbon of the oxazole ring in ethyl 5-phenyl-1,3-oxazole-4-carboxylate could potentially be cleaved to form benzoic acid.

Furthermore, related heterocyclic systems like oxazolines can be cleanly converted to the parent carboxylic acid through treatment with sodium hypochlorite (B82951) (NaOCl), followed by a mild basic hydrolysis of any intermediate ester products. researchgate.net While this applies to the saturated analog, it highlights a potential pathway for degradation of the core structure to acidic fragments under specific oxidative conditions.

The synthesis of substituted oxazoles like this compound often proceeds through an oxazoline (B21484) intermediate. The final step in such a synthesis is the oxidative aromatization of the oxazoline ring to the corresponding oxazole. rsc.org This transformation is a critical reaction in oxazole chemistry.

Several reagents are effective for this oxidation, with the choice often depending on the substituents present on the ring. rsc.org A common method involves using a mixture of copper(I) and copper(II) salts, known as the Kharasch-Sosnovsky reaction, which smoothly oxidizes oxazolines bearing a carboalkoxy group at the C4 position. nih.gov Other established reagents include nickel dioxide (NiO₂), a combination of copper(II) bromide and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and N-bromosuccinimide (NBS) with light. rsc.org More recently, flow chemistry methods have been developed utilizing a packed reactor with commercial manganese dioxide (MnO₂) for a rapid and efficient oxidation process. rsc.org

Reagent(s)DescriptionReference
Manganese Dioxide (MnO₂)Used in flow chemistry for smooth oxidative aromatization of aryl-substituted oxazolines. rsc.org
Cu(I) and Cu(II) salts (Kharasch-Sosnovsky Reaction)Effective for oxidizing oxazolines with a carboalkoxy group at C-4. nih.gov
DBU and Bromotrichloromethane (B165885)A typical method for the oxidative aromatization of oxazolines. rsc.org
Nickel Dioxide (NiO₂)Successfully employed for the oxidation of oxazoline rings. rsc.org
Copper(II) Bromide/DBUAnother copper-based system for converting oxazolines to oxazoles. rsc.org

Reduction Reactions

Reduction of the oxazole moiety can lead to either saturation of the ring to form oxazolines or complete ring cleavage, depending on the reducing agent and reaction conditions. tandfonline.comsemanticscholar.org

The reduction of the oxazole ring can afford ring-opened products or the corresponding oxazolines. semanticscholar.org For example, reduction with a nickel-aluminum alloy in aqueous potassium hydroxide (B78521) has been shown to cause ring opening. tandfonline.comsemanticscholar.org Other powerful reducing agents like lithium aluminum hydride (LAH) are also known to reduce the oxazole ring. princeton.edu Additionally, electrochemical reduction methods have been explored, which tend to occur at the C2 position of the oxazole ring. tandfonline.comsemanticscholar.org These reactions indicate that the double bonds within the oxazole ring of this compound are susceptible to reduction, which could lead to either the corresponding oxazoline or cleavage of the heterocyclic core.

Reagent/MethodOutcomeReference
Nickel-Aluminum Alloy in aq. KOHRing opening of the oxazole. tandfonline.comsemanticscholar.org
Lithium Aluminum Hydride (LAH)Reduction of the oxazole ring. princeton.edu
Electrochemical ReductionTypically occurs at the C-2 position. tandfonline.comsemanticscholar.org

Substitution Reactions and Functional Group Interconversions

The substituents on the oxazole ring offer further avenues for chemical modification. The phenyl group at C5 is particularly significant due to the reactivity of its benzylic position.

The carbon atom of an alkyl group attached directly to a benzene (B151609) ring is known as the benzylic position. masterorganicchemistry.com This position is uniquely reactive because any intermediate formed at this site, such as a carbocation or a radical, is stabilized by resonance with the aromatic ring. masterorganicchemistry.comlibretexts.org In this compound, the benzylic position is the carbon of the phenyl ring that is bonded to the oxazole ring. However, for substitution reactions, we consider the reactivity of hypothetical alkyl groups attached to the phenyl ring, as the principles of benzylic reactivity are a key feature of the phenyl substituent.

A common strategy to achieve nucleophilic substitution at a benzylic position involves a two-step process. First, a benzylic hydrogen is replaced by a halogen, typically bromine, through a free-radical bromination reaction. libretexts.orgyoutube.com This is often accomplished using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. youtube.com The resulting benzyl (B1604629) halide is an excellent substrate for nucleophilic substitution reactions. libretexts.org

Benzyl halides can undergo substitution via both Sₙ1 and Sₙ2 mechanisms. youtube.comkhanacademy.org The Sₙ1 pathway is facilitated by the formation of a resonance-stabilized benzylic carbocation. libretexts.org This allows even primary-like benzyl halides to react under Sₙ1 conditions. libretexts.org In an Sₙ2 reaction, a nucleophile directly displaces the halide in a concerted mechanism. youtube.com Therefore, if an alkyl substituent were present on the phenyl ring of the title compound, it would be susceptible to initial halogenation followed by displacement by a variety of nucleophiles, enabling diverse functional group interconversions at the benzylic site.

Ring-Opening and Degradation Pathways

Substituted oxazoles, including derivatives of this compound, can be susceptible to ring-opening reactions under certain conditions, particularly hydrolytic conditions. The stability of the oxazole ring is influenced by the nature and position of its substituents.

In the presence of both 5-hydroxy and 4-carboxy substituents, oxazoles have been found to be unstable towards hydrolytic ring-opening and decarboxylation. nih.gov While this compound does not possess a 5-hydroxy group, the presence of the 4-carboxylate functionality can influence its stability. Upon hydrolysis of the ester to the corresponding carboxylic acid, the resulting 5-phenyl-1,3-oxazole-4-carboxylic acid may undergo decarboxylation under harsh conditions, such as high temperatures or strong acidic or basic environments. This process would lead to the formation of 5-phenyl-1,3-oxazole.

The mechanism of hydrolytic ring opening often involves nucleophilic attack at the C2 or C5 position of the oxazole ring, leading to cleavage of the ring. The specific pathway and products of degradation are highly dependent on the reaction conditions and the substitution pattern of the oxazole.

Although the oxazole ring is aromatic, the C2 and C5 positions can be susceptible to nucleophilic attack, especially if there are electron-withdrawing groups on the ring. pharmaguideline.com In the context of this compound, the ester group at C4 acts as an electron-withdrawing group, which can increase the electrophilicity of the ring carbons.

The C2 position of the oxazole ring is generally the most electron-deficient and therefore the most susceptible to nucleophilic attack. pharmaguideline.com While this is more pronounced in oxazolium salts, strong nucleophiles can attack the C2 position of neutral oxazoles, leading to ring cleavage. pharmaguideline.com This reactivity is a key consideration in the design of synthetic routes and in understanding the degradation pathways of oxazole-containing compounds. For instance, reaction with strong nucleophiles like organolithium reagents can lead to deprotonation at the C2 position, followed by ring-opening to form an isonitrile enolate.

The susceptibility to nucleophilic attack is a critical aspect of the chemical reactivity of this compound, influencing its stability and potential for transformation into other heterocyclic systems or acyclic compounds.

Derivatization and Structure Activity Relationship Studies Sar

Modification at the Oxazole (B20620) Ring Positions

The oxazole ring itself is a primary target for derivatization, with positions 2 and 5 (the latter occupied by a phenyl group in the parent compound) being particularly amenable to the introduction of new substituents.

The synthesis of 2,5-disubstituted oxazole-4-carboxylates allows for significant diversity at both the 2- and 5-positions of the oxazole ring. nih.gov A versatile method involves the reaction of N,O-acetals derived from diethyl mesoxalate with lithium acetylides to form N,1,1-tricarbonylated propargylamines. nih.gov Subsequent base-induced cyclization of these intermediates yields the desired oxazole-4-carboxylates. nih.gov This strategy permits the introduction of a wide range of substituents, as the groups at the 2- and 5-positions are determined by the choice of the N-acyl group and the acetylide, respectively. nih.gov

This method's flexibility allows for the synthesis of derivatives with various aryl and alkyl groups, which is valuable for SAR studies. nih.gov For example, modifications at these positions can influence the molecule's steric and electronic properties.

EntryR¹ Substituent (at position 2)R² Substituent (at position 5)Product
1p-MeC₆H₄PhenylEthyl 5-benzyl-2-(4-methylphenyl)oxazole-4-carboxylate
2p-MeC₆H₄ButylEthyl 5-butyl-2-(4-methylphenyl)oxazole-4-carboxylate
3p-MeC₆H₄t-ButylEthyl 5-tert-butyl-2-(4-methylphenyl)oxazole-4-carboxylate
4EthylPhenylEthyl 2-ethyl-5-phenyloxazole-4-carboxylate

Table 1: Examples of 2,5-disubstituted oxazole-4-carboxylates synthesized via the propargylamine (B41283) intermediate method. nih.gov

While the parent compound features an ethyl carboxylate group at the 4-position, this site can be further functionalized to introduce different chemical moieties. One approach involves transforming the carboxylate group to create a more reactive handle for subsequent reactions. For instance, ethyl oxazole-4-carboxylic acid derivatives can be subjected to iodination, which then allows for the introduction of other groups through cross-coupling reactions. chemrxiv.org A notable transformation is the introduction of an ethynyl (B1212043) group, creating versatile acetylene (B1199291) derivatives that can participate in "click chemistry" reactions. chemrxiv.org

The introduction of amino groups and other heteroatoms (such as sulfur) into the oxazole scaffold is a common strategy to alter the molecule's polarity, hydrogen bonding capability, and biological activity. cbccollege.in While direct amination of the oxazole ring can be challenging, amino groups are often incorporated by using substituted starting materials. For example, derivatives such as ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate have been synthesized, where an amino group is present on the phenyl ring at the 5-position. nih.govresearchgate.net The synthesis of novel oxazole derivatives bearing thiophene (B33073) or other sulfur-containing heterocycles has also been reported, highlighting the chemical tractability of incorporating diverse heteroatomic systems. cbccollege.in The synthesis of 2-amino-5-phenyl-1,3,4-oxadiazole derivatives further showcases methods for incorporating amino functionalities into related five-membered heterocyclic systems. uobaghdad.edu.iq

Carboxylate Group Transformations

The ethyl carboxylate group at the 4-position is a key functional handle that can be readily transformed into other functional groups, such as carboxylic acids and amides, significantly broadening the chemical space accessible from the parent ester.

The conversion of the ethyl ester to its corresponding carboxylic acid is a straightforward and fundamental transformation. This is typically achieved through saponification, which involves hydrolysis of the ester under basic conditions. For example, treating Ethyl 5-phenyl-1,3-oxazole-4-carboxylate with sodium hydroxide (B78521) in ethanol (B145695) effectively yields 5-Phenyl-1,3-oxazole-4-carboxylic acid. chemicalbook.com

Once the carboxylic acid is obtained, it can serve as a precursor for the synthesis of a wide variety of amide derivatives. Amide formation is a critical transformation in medicinal chemistry. General procedures for this conversion include reacting the carboxylic acid with an amine in the presence of a coupling agent. Alternatively, biocatalytic methods using enzymes like lipase (B570770) offer a green chemistry approach for converting carboxylic acids into amides, often proceeding through an in-situ formation of the ethyl ester followed by aminolysis.

TransformationReagents/ConditionsProduct
Ester HydrolysisSodium hydroxide, ethanol, 20°C5-Phenyl-1,3-oxazole-4-carboxylic acid chemicalbook.com
Amide FormationCarboxylic acid, Amine, Lipase (e.g., Novozym 435)Substituted Amide Derivative

Table 2: Key transformations of the carboxylate group.

Synthesis of Annulated Systems

This compound and its derivatives can serve as building blocks for the synthesis of annulated, or fused, heterocyclic systems. These more complex structures are of interest in materials science and medicinal chemistry. The synthesis of such systems often involves multi-step reactions where the oxazole ring is used as a scaffold to construct adjacent rings.

Formation of Oxazolo-Fused Heterocycles (e.g., Pyrazoles, Pyrimidines)

The structure of this compound serves as a valuable starting point for the construction of bicyclic systems where a pyrazole (B372694) or pyrimidine (B1678525) ring is fused to the oxazole core. These fused systems, such as oxazolo[5,4-d]pyrimidines and pyrazolo[3,4-d]oxazoles, are of significant interest due to their structural analogy to endogenous purines, suggesting potential applications in medicinal chemistry.

Synthesis of Oxazolo-Fused Pyrimidines

The synthesis of oxazolo[5,4-d]pyrimidines from this compound necessitates the introduction of a nitrogen-containing functional group at the C5 position of the oxazole ring. A common and effective strategy is to first convert the C4-ester into a C5-amino group. This transformation can be achieved through a multi-step sequence:

Hydrazinolysis: The initial step involves the reaction of the ethyl ester with hydrazine (B178648) hydrate. This reaction typically proceeds by heating the ester in a solvent like ethanol to yield 5-phenyl-1,3-oxazole-4-carbohydrazide. nih.gov

Azide Formation: The resulting carbohydrazide (B1668358) is then treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic conditions) to form an acyl azide.

Curtius Rearrangement: The acyl azide, upon heating, undergoes a Curtius rearrangement, where it loses nitrogen gas to form an isocyanate intermediate. This reactive intermediate is then hydrolyzed to yield the key precursor, 5-amino-4-phenyl-1,3-oxazole.

Once the 5-aminooxazole derivative is obtained, the fused pyrimidine ring can be constructed through cyclocondensation reactions. mdpi.comnih.gov For example, reacting the 5-aminooxazole with a reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) leads to the formation of an intermediate amidine, which can then be cyclized with an amine (e.g., ammonia (B1221849) or a primary amine) to furnish the desired 7-substituted-2-phenyloxazolo[5,4-d]pyrimidine. mdpi.com

Synthesis of Oxazolo-Fused Pyrazoles

A direct and efficient route to a fused pyrazole ring involves utilizing the 5-phenyl-1,3-oxazole-4-carbohydrazide intermediate. This carbohydrazide can be cyclized with various reagents to form the pyrazolone (B3327878) ring fused to the oxazole.

A typical reaction involves the condensation of the carbohydrazide with a β-ketoester, such as ethyl acetoacetate (B1235776), in the presence of an acid or base catalyst. This reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield a pyrazolo[3,4-d]oxazol-3-one derivative. This approach is a common strategy for building fused pyrazole systems from various heterocyclic hydrazides. semanticscholar.org

Starting MaterialKey IntermediateFused Heterocycle
This compound5-Amino-4-phenyl-1,3-oxazole2-Phenyloxazolo[5,4-d]pyrimidine
This compound5-Phenyl-1,3-oxazole-4-carbohydrazide2-Phenylpyrazolo[3,4-d]oxazol-3-one

Smiles Rearrangement in Oxazole Chemistry

The Smiles rearrangement is a classical intramolecular nucleophilic aromatic substitution (SNAr) reaction. benthamopen.com It involves the migration of an aryl group from a heteroatom to a nucleophilic center within the same molecule. For a Smiles rearrangement to occur within the context of oxazole chemistry, a derivative of this compound must be synthesized to contain the necessary structural features:

An activated aromatic ring (the migrating group).

A heteroatom (typically oxygen or nitrogen) linking the aromatic ring to the rest of the molecule.

A nucleophilic group positioned to allow for intramolecular attack on the aromatic ring.

A hypothetical substrate capable of undergoing a Smiles rearrangement could be prepared from 5-phenyl-1,3-oxazole-4-carboxylic acid (obtained by hydrolysis of the starting ester). The carboxylic acid could be coupled with N-(2-hydroxyethyl)-2,4-dinitroaniline. In this designed molecule, the amide nitrogen would act as the nucleophile, and the 2,4-dinitrophenyl group would be the activated aromatic system poised for migration.

The mechanism of the rearrangement would proceed as follows:

Activation: The reaction is initiated by a base, which deprotonates the nucleophile (in this case, the amide N-H), increasing its nucleophilicity.

Intramolecular Attack: The resulting anion attacks the electron-deficient ipso-carbon of the dinitrophenyl ring (the carbon atom directly attached to the ether oxygen). This forms a transient, negatively charged spirocyclic intermediate known as a Meisenheimer complex. benthamopen.com

Ring Opening: The Meisenheimer complex collapses by cleavage of the aryl-oxygen bond, leading to the formation of a more stable product where the aryl group has migrated from the oxygen atom to the nitrogen atom.

This process effectively transforms a phenoxy-linked amide into an N-aryl derivative, demonstrating a powerful method for C-N bond formation. While specific examples starting directly from this compound are not extensively documented, the principles of the Smiles rearrangement are broadly applicable to appropriately designed heterocyclic systems. nih.govresearchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

1H NMR Data Analysis

13C NMR Chemical Shift Assignments and Discrepancies

Similar to the proton NMR data, specific experimental ¹³C NMR data for Ethyl 5-phenyl-1,3-oxazole-4-carboxylate is not widely published. A theoretical analysis would predict signals for the carbonyl carbon of the ester, the carbons of the oxazole (B20620) ring, the carbons of the phenyl ring, and the carbons of the ethyl group. Comparing predicted shifts with experimental data, if available, would be essential for unambiguous assignment and to identify any discrepancies that might arise from electronic effects of the substituent groups.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is employed to determine the molecular weight of a compound and can provide information about its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

While specific experimental HRMS data for this compound is not available, this technique would be critical for confirming its elemental composition. HRMS provides a highly accurate mass measurement, allowing for the determination of the precise molecular formula, which for this compound is C₁₂H₁₁NO₃.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Absolute Structure and Geometry

A comprehensive search of scientific databases, including the Cambridge Structural Database (CSD), did not yield a specific single-crystal X-ray diffraction study for this compound. Such a study would be essential to definitively establish its absolute structure and detailed geometric parameters in the solid state.

Crystallographic Data Refinement and Ambiguity Resolution

The process of crystallographic data refinement is critical for achieving an accurate final structure from the initial diffraction data. This involves iteratively adjusting the atomic coordinates and other parameters to obtain the best fit between the observed and calculated diffraction patterns.

In typical refinement processes for organic molecules, direct methods are often used to solve the phase problem and obtain an initial structural model. This model is then refined using full-matrix least-squares on F². researchgate.net During refinement, it is common to place hydrogen atoms in calculated positions and refine them using a riding model. researchgate.net

Ambiguities in the structure, such as disorder in flexible parts of the molecule (e.g., the ethyl group), can sometimes arise. These are typically resolved by modeling the disordered components over multiple positions with refined occupancy factors. However, without experimental data for this compound, no specific details on its data refinement or the resolution of any potential crystallographic ambiguities can be provided.

Photophysical Properties

The photophysical properties of a molecule describe its behavior upon interaction with light, including absorption, fluorescence, and phosphorescence. These characteristics are highly dependent on the molecular structure and the surrounding environment.

Fluorescence Quantum Yields and Solvent Sensitivity

No specific experimental data on the fluorescence quantum yields or the solvent sensitivity of this compound could be located in the reviewed literature. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Studies on other oxazole derivatives have shown that their fluorescence properties can be sensitive to the solvent environment. nih.gov For instance, changes in solvent polarity can influence the energy levels of the excited states, leading to shifts in the emission wavelength (solvatochromism) and variations in the fluorescence quantum yield. The nature and position of substituents on the oxazole and phenyl rings are known to play a significant role in determining these photophysical characteristics. A study on 4-halo-5-phenyl-oxazoles highlighted the importance of correct isomeric assignment when reporting photophysical data. researchgate.net Without experimental investigation, the fluorescent behavior and solvent sensitivity of this compound remain speculative.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular characteristics of heterocyclic compounds.

While specific DFT studies on Ethyl 5-phenyl-1,3-oxazole-4-carboxylate are not extensively documented, the electronic properties can be modeled using established computational methods. Such calculations typically involve geometry optimization followed by analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO and their distribution across the molecule are crucial indicators of its chemical reactivity and electronic behavior. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's kinetic stability and the energy required for electronic excitation. In related heterocyclic systems, DFT calculations have shown that frontier orbitals are often delocalized across the aromatic rings. For instance, studies on similar compounds demonstrate that charge transfer interactions can occur within the molecule, which is revealed by the nature of these orbitals.

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and biological properties. Conformational analysis involves mapping the molecule's potential energy surface as a function of its rotatable bonds. The primary degrees of freedom in this molecule are the rotation of the phenyl group relative to the oxazole (B20620) ring and the orientation of the ethyl carboxylate group.

Computational methods can predict the most stable conformers by calculating the energy associated with different dihedral angles. For example, in a closely related compound, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, X-ray crystallography revealed a dihedral angle of 43.40° between the phenyl and isoxazole (B147169) rings. researchgate.net For another similar molecule, ethyl 5-phenylisoxazole-3-carboxylate, the phenyl and isoxazole rings were found to be nearly coplanar, with a dihedral angle of just 0.5°. nih.gov Theoretical calculations for such molecules would explore this rotational landscape to identify the global energy minimum and any low-energy local minima, providing insight into the preferred conformations in the gas phase or in solution. The ethyl ester group also has preferred orientations, which can be similarly modeled to complete the energy landscape.

Prediction of Physico-Chemical Parameters (e.g., pKa, XLogP)

Computational algorithms allow for the prediction of key physico-chemical properties that are essential for applications in medicinal chemistry and materials science. These parameters include the acid dissociation constant (pKa) and the lipophilicity (logP).

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (like octanol) and water, indicating its hydrophilicity or lipophilicity. XLogP is a computationally derived estimate of this value. This parameter is critical for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates.

ParameterPredicted ValueMethod/Comment
pKaNot AvailablePrediction would involve quantum mechanical calculations of proton affinity or empirical methods based on structural fragments.
XLogPNot AvailableTypically calculated based on atomic contributions or fragment-based methods.

Theoretical Spectroscopic Data Simulation

Computational methods are widely used to simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. This serves as a powerful tool for structural elucidation and for verifying experimental results.

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with a DFT functional like B3LYP, is the most common approach. Calculations are performed on the optimized molecular geometry, and the resulting magnetic shielding tensors are converted into chemical shifts, usually referenced against a standard like tetramethylsilane (B1202638) (TMS).

Comparing the calculated NMR spectrum with the experimental one provides a robust method for confirming the proposed chemical structure. Discrepancies between theoretical and experimental values can indicate incorrect structural assignments or suggest the presence of different conformers or solvent effects in the experimental sample. Studies on various heterocyclic compounds have demonstrated a strong correlation between GIAO-calculated and experimental chemical shifts, validating the accuracy of this approach. mdpi.com

Below is a representative table illustrating how such a comparison would be presented. Note: The values are hypothetical and for illustrative purposes only, as a specific computational study for this molecule was not found.

Atom Position (Hypothetical)Experimental ¹³C Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)Difference (ppm)
Oxazole C2161.5162.1+0.6
Oxazole C4128.0128.8+0.8
Oxazole C5145.2145.5+0.3
Carbonyl C=O168.4169.0+0.6
Phenyl C-ipso129.3129.9+0.6

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, locating transition states, and calculating activation energies, researchers can gain a deep understanding of how a synthesis proceeds.

A common route to synthesizing substituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. A computational study of this reaction for this compound would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and the final product.

Transition State Searching: Identifying the geometry of the highest energy point along the reaction coordinate for key steps, such as the intramolecular cyclization and the subsequent dehydration.

Energy Profile Mapping: Connecting the reactants, transition states, intermediates, and products to map out the complete potential energy surface of the reaction. This profile reveals the activation energy for each step, allowing for the identification of the rate-determining step.

Such studies can clarify ambiguities in reaction mechanisms, predict the feasibility of proposed synthetic routes, and explain observed regioselectivity or stereoselectivity. For instance, computational results have been used to support the proposed intermediacy of certain species in oxazole formation reactions.

Applications in Advanced Materials Science and Organic Synthesis

Role as a Building Block for Complex Heterocyclic Systems

The chemical architecture of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate makes it an important precursor in organic synthesis. The oxazole (B20620) ring is a common motif found in numerous natural products, many of which are isolated from marine microorganisms and exhibit significant biological activity. lifechemicals.com The synthesis of these complex natural products often drives the development of new chemical reactions and strategies involving oxazole derivatives. lifechemicals.com

In synthetic organic chemistry, this compound and related oxazoles serve as versatile building blocks. They can participate in various chemical transformations to create more complex molecular structures. For instance, oxazoles can function as azadienes in Diels-Alder reactions, a powerful method for forming six-membered rings, which are foundational to many pyridine-based structures. lifechemicals.comwikipedia.org The ester group on the molecule can be readily hydrolyzed or converted into other functional groups, further expanding its synthetic utility. This versatility allows chemists to construct elaborate, multi-substituted heterocyclic systems that are otherwise difficult to access. nih.gov

Integration into Polymeric Materials

The application of oxazole derivatives extends into materials science, specifically in the field of polymer chemistry. While direct incorporation of this compound into a polymer backbone is not widely documented, the oxazole structural unit is crucial for creating specialized ligands for transition metal catalysts used in polymerization. mdpi.comresearchgate.net

Vanadium-based catalysts featuring oxazole-containing ligands have demonstrated significant activity in both ethylene (B1197577) homopolymerization and the copolymerization of ethylene with norbornene. mdpi.comresearchgate.net These catalytic systems are capable of producing high molecular weight polyethylene (B3416737) and cyclic olefin copolymers (COCs). mdpi.com The structure of the oxazole ligand, including the position of substituents on the ring, can influence the catalyst's activity and the final properties of the polymer, such as its microstructure. mdpi.comresearchgate.net This highlights the role of oxazole-based molecules in developing advanced polymeric materials with tailored properties. mdpi.com

Applications of Oxazole-Based Catalysts in Polymerization
Polymerization TypeMonomersResulting PolymerReference
HomopolymerizationEthyleneHigh Molecular Weight Polyethylene mdpi.com
CopolymerizationEthylene, NorborneneCyclic Olefin Copolymers (COCs) mdpi.comresearchgate.net

Use as Precursors for Fluorescent Dyes and Optical Materials

The 5-phenyl-1,3-oxazole core is a key component in the structure of several important fluorescent compounds. nih.gov One of the most well-known examples is POPOP, or 1,4-bis(5-phenyl-2-oxazolyl)benzene, a compound widely used as a scintillator and laser dye. nih.govihu.ac.ir Scintillators are materials that exhibit luminescence when excited by ionizing radiation, making them essential for radiation detection. ihu.ac.ir

The structure of POPOP consists of a central benzene (B151609) ring linked to two 5-phenyl-oxazole units, demonstrating that the specific arrangement found in this compound is a fundamental part of this highly fluorescent system. nih.govihu.ac.ir The excellent photophysical properties of POPOP, including a high quantum yield, have led to its use in dye vapor lasers and as a spectrum shifter. nih.gov The synthesis of azo dyes from various heterocyclic precursors is also a well-established field, suggesting that derivatives of this compound could be modified for use as chromophores in novel dye molecules. researchgate.netmdpi.com

Applications in Agrochemical and Specialty Chemical Synthesis

The oxazole ring is a significant scaffold in the development of new agricultural chemicals. bohrium.com Research has shown that various oxazole derivatives exhibit a broad spectrum of biological activities, including antifungal, insecticidal, and acaricidal properties. bohrium.comresearchgate.net While direct agrochemical applications of this compound are not extensively detailed, its role as a synthetic intermediate is critical. nbinno.com The compound serves as a starting point for producing more complex molecules where the oxazole core is connected to other reactive groups. bohrium.com

The development of new pesticides often focuses on heterocyclic compounds due to their high activity and selectivity. nih.gov Studies on related structures, such as benzoxazoles, have demonstrated their potential in creating new agrochemicals to manage plant diseases and pests. nih.gov Therefore, this compound is a valuable precursor for synthesizing specialty chemicals that may be optimized for use in crop protection. bohrium.com

Reported Agrochemical Activities of Oxazole Derivatives
Activity TypeTarget Pests/PathogensReference
FungicidalBotrytis cinerea, Rhizoctonia solani nih.gov
InsecticidalSpodoptera exigua, Mythimna separata bohrium.com
Acaricidal (Miticidal)Mites (various species) bohrium.com
HerbicidalVarious weeds researchgate.net

Exploration in other Non-Biological Fields

Beyond the applications already discussed, the unique chemical properties of the oxazole ring open up possibilities in other non-biological fields. In organic chemistry, oxazole derivatives have been explored as ligands for asymmetric catalysis. lifechemicals.com Asymmetric catalysis is a powerful tool for synthesizing chiral molecules, which is of great importance in the pharmaceutical and fine chemical industries.

Furthermore, the general class of oxazole-containing compounds has been investigated for use in materials such as high-temperature lubricants, semiconductors, and liquid crystals. researchgate.net The thermal stability of the oxazole ring makes it suitable for applications that require robust materials. tandfonline.com The role of this compound as a versatile synthetic building block allows for its potential incorporation into these and other novel materials as research continues to evolve. nbinno.com

Current Research Challenges and Future Directions

Synthetic Hurdles and Development of Novel Methodologies

The synthesis of highly substituted oxazoles like Ethyl 5-phenyl-1,3-oxazole-4-carboxylate presents ongoing challenges. Traditional methods often require harsh conditions, multi-step procedures, and can result in limited yields, particularly when scaling up. A significant hurdle is the construction of the trisubstituted oxazole (B20620) core with precise control over the placement of functional groups.

Current research focuses on developing more efficient and versatile synthetic strategies. These include:

Transition Metal-Mediated Synthesis: Methods employing transition metals are being explored to facilitate the cyclization and functionalization of the oxazole ring under milder conditions. rjstonline.com

Microwave-Assisted Synthesis: The use of microwave irradiation is gaining traction as a "green chemistry" approach to accelerate reaction times, improve yields, and reduce by-product formation compared to conventional heating methods. rjstonline.com

Combinatorial Solid-Phase Synthesis: For generating libraries of diverse oxazole derivatives, solid-phase synthesis offers a powerful platform. This methodology involves anchoring a starting material to a polymer support and performing sequential chemical modifications, which simplifies purification and allows for high-throughput screening. researchgate.net

The development of novel catalytic systems that can tolerate a wide range of functional groups is a key objective, as it would allow for the synthesis of more complex and structurally diverse oxazole derivatives for various applications.

Addressing Stability Issues in Hydroxy-Substituted Oxazoles

A significant challenge in the chemistry of oxazoles is the inherent instability of certain derivatives, particularly those with a hydroxyl group at the C5 position. Research has shown that oxazoles containing both a 5-hydroxy and a 4-carboxy substituent are particularly unstable, tending to undergo hydrolytic ring-opening and decarboxylation. nih.gov

This instability arises from the tautomeric equilibrium between the aromatic 5-hydroxyoxazole form and its non-aromatic keto form, known as an azlactone. nih.gov The azlactone form is susceptible to further decomposition. nih.gov

Key Findings on Stability:

The presence of an alkoxy substituent at the C4 position, such as the ethyl ester in this compound, is believed to stabilize the oxazole ring. nih.gov This substituent helps to prevent the isomerization to the less stable β-dicarbonyl keto form. nih.gov

Conversely, a free carboxylic acid at the C4 position in a 5-hydroxyoxazole can facilitate decarboxylation upon deprotection, leading to decomposition. nih.gov

Future research is aimed at understanding the electronic and steric factors that govern this tautomeric equilibrium. Developing protective group strategies and designing substituents that lock the molecule in the stable aromatic oxazole form are critical for the successful synthesis and application of these compounds, especially in the context of natural product synthesis where such motifs are proposed. nih.gov

Improving Regioselectivity in Arylation and Other Coupling Reactions

The selective functionalization of the oxazole ring through C-H activation and cross-coupling reactions is a powerful tool for creating complex molecules. However, controlling the position of the new substituent (regioselectivity) is a major challenge, as the oxazole ring has multiple potential reaction sites (C2, C4, and C5). The intrinsic acidity of the ring's hydrogen atoms is in the order of C2 > C5 > C4. tandfonline.com

Palladium-catalyzed direct arylation has emerged as a key methodology, but directing the reaction to a specific carbon atom requires careful optimization of reaction conditions. nih.govbeilstein-journals.org Research has demonstrated that regioselectivity can be finely tuned by modifying various parameters. acs.orgacs.org

Factors Influencing Regioselectivity in Oxazole Arylation:

Factor Effect on Regioselectivity Reference
Solvent Polar solvents tend to favor C5 arylation. nih.gov
Ligands The choice of phosphine (B1218219) ligand is critical; different ligands can direct the arylation to either the C2 or C5 position. nih.govbeilstein-journals.org
Metal Coordination Binding of a metal like Cu(I) to the nitrogen atom of the oxazole ring increases the acidity of all C-H bonds, leading to a reliable preference for C2 arylation. acs.orgacs.org

| Base | The use of specific bases, such as potassium carbonate in combination with pivalate, can promote C5-selective arylation through a concerted metalation-deprotonation (CMD) mechanism. beilstein-journals.org |

Future work in this area will focus on developing new catalyst systems with even higher selectivity and broader substrate scope. The ability to predictably functionalize any desired position on the oxazole ring will significantly expand the synthetic utility of compounds like this compound, allowing for the creation of novel derivatives with tailored properties.

Advanced Spectroscopic Characterization of Complex Derivatives

As chemists synthesize increasingly complex derivatives of this compound, unambiguous structural confirmation becomes paramount. Advanced spectroscopic techniques are essential tools to elucidate the precise molecular architecture, confirm regiochemistry, and study dynamic processes like tautomerism.

While standard techniques like FT-IR, UV-Visible, and basic NMR spectroscopy are routinely used, the characterization of novel or complex oxazoles often requires a multi-faceted approach. globalresearchonline.net

Advanced Spectroscopic and Analytical Techniques: | Technique | Application in Oxazole Chemistry | Reference | | :--- | :--- | :--- | | High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of a molecule, allowing for the unambiguous determination of its elemental formula. | | | 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Establishes connectivity between atoms within the molecule, crucial for confirming the position of substituents in regioselective reactions. | | | Single-Crystal X-ray Diffraction | Provides definitive, three-dimensional structural information, including bond lengths, angles, and stereochemistry. This is the gold standard for structural confirmation. vensel.org | | Computational NMR Spectroscopy | Involves comparing experimentally obtained NMR chemical shifts with theoretically calculated values to validate proposed structures, especially for unstable intermediates. nih.gov |

The challenge lies not only in applying these techniques but also in interpreting the complex data they generate. Future directions will likely involve the increased integration of computational chemistry with experimental spectroscopy to predict and confirm the structures of novel oxazole derivatives with high confidence. nih.gov This synergy is particularly important when dealing with derivatives that are difficult to crystallize or are unstable under analytical conditions.

Exploration of Novel Non-Traditional Applications

While the biological activity of oxazoles in medicinal chemistry is well-documented, a significant future direction is the exploration of non-traditional applications for this compound and its derivatives. ontosight.ainih.gov The unique electronic and photophysical properties of the oxazole ring make it an attractive scaffold for materials science and other advanced technologies.

Emerging research areas include:

Organic Electronics and Photonics: The conjugated π-system of the oxazole ring allows for interesting electronic and optical properties. Derivatives are being investigated for use as organic dyes and in laser dye applications. globalresearchonline.netresearchgate.net

Liquid Crystals: The rigid, planar structure of the oxazole core is a desirable feature for the design of liquid crystalline materials, which have applications in displays and optical devices. researchgate.net

Cosmetics: Certain thiazole (B1198619) and oxazole derivatives have found use in cosmetic formulations, for example, as components in sunscreens. researchgate.net

Industrial Chemistry: Oxazoles are used as valuable intermediates and moieties in industrial applications, such as in the production of optical brighteners. researchgate.net

The primary challenge in these areas is to establish clear structure-property relationships. Future research will focus on the rational design and synthesis of oxazole derivatives where specific substituents are introduced to tune their photophysical, thermal, and electronic properties for targeted applications in materials science and beyond. globalresearchonline.net

Q & A

Q. What are the standard synthetic routes for Ethyl 5-phenyl-1,3-oxazole-4-carboxylate, and how do yields vary with reaction conditions?

this compound is typically synthesized via cyclization reactions. For example, a related oxazole derivative (methyl 2-amino-1,3-oxazole-4-carboxylate) was prepared by refluxing ethyl bromopyruvate with urea in ethanol, yielding 58% after crystallization . For the target compound, analogous methods may involve condensation of α-bromoketones with urea or thiourea derivatives under reflux conditions. Yields depend on solvent choice (e.g., ethanol, dioxane), reaction time, and purification steps (e.g., vacuum filtration, hexane washing). Structural validation via 1H^{1}\text{H}/13C^{13}\text{C} NMR and mass spectrometry is critical to confirm purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} NMR can confirm substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm for phenyl groups; ethyl ester signals at δ 1.2–4.2 ppm). 13C^{13}\text{C} NMR identifies carbonyl carbons (e.g., ester C=O at ~160–170 ppm) .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 217 for C12_{12}H11_{11}NO3_3) and fragmentation patterns validate the structure .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles for rigorous validation .

Q. What are common derivatives of this compound, and how are they synthesized?

Derivatives often involve functionalization at the oxazole ring or ester group:

  • Thiazole Analogues : Lawesson’s reagent can thionylate oxazole derivatives, though unexpected decarboxylation may occur under basic conditions (e.g., NaOH treatment yielding benzyl-5-phenyl-1,3-thiazol-4-ylsulfide instead of the carboxylate) .
  • Sulfonamide Derivatives : Oxidative chlorination of intermediates like benzyl 5-phenyl-1,3-thiazol-4-yl sulfide produces sulfonyl chlorides, which react with amines to form sulfonamides with potential antitumor activity .

Advanced Research Questions

Q. How can contradictory spectral data during synthesis be resolved?

Contradictions may arise from impurities or side reactions. For example, IR spectroscopy may fail to detect ester C=O vibrations if decarboxylation occurs unexpectedly . Mitigation strategies:

  • Reaction Monitoring : Use TLC or HPLC to track intermediates.
  • Alternative Solvents : Replace dioxane with toluene to suppress decarboxylation .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values to identify misassigned peaks.

Q. What methodologies optimize the synthesis of this compound for high-throughput applications?

  • Catalytic Systems : Replace stoichiometric reagents (e.g., Lawesson’s reagent) with catalytic Pd or Cu systems to reduce waste.
  • Microwave-Assisted Synthesis : Shorten reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields .
  • Automated Crystallization : Use platforms like ORTEP-3 to rapidly analyze crystal structures and refine reaction conditions .

Q. How does structural modification of this compound influence its biological activity?

  • Antitumor Screening : Sulfonamide derivatives exhibit activity against 60 cancer cell lines, with potency depending on substituent electronegativity and steric bulk .
  • Enzyme Inhibition : Introduce electron-withdrawing groups (e.g., CF3_3) at the 5-position to enhance binding to ATP pockets in kinases. Compare IC50_{50} values via enzymatic assays .

Q. What strategies address low yields in cross-coupling reactions involving this compound?

  • Buchwald-Hartwig Amination : Optimize ligand selection (e.g., XPhos) and base (K3_3PO4_4) for C–N bond formation.
  • Suzuki-Miyaura Coupling : Use Pd(OAc)2_2/SPhos with aryl boronic acids at 80°C to functionalize the phenyl ring, achieving yields >85% .

Methodological Notes

  • Crystallography : SHELXL is preferred for small-molecule refinement due to robust handling of twinned data and high-resolution structures .
  • Synthesis Troubleshooting : Always confirm reagent anhydrousness (e.g., dioxane) to avoid side reactions like hydrolysis .
  • Biological Assays : Use standardized protocols (e.g., NCI-60 panel) for reproducible antitumor activity evaluation .

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